3-(3-Chlorophenoxy)pyrrolidine hydrochloride

Vue d'ensemble

Description

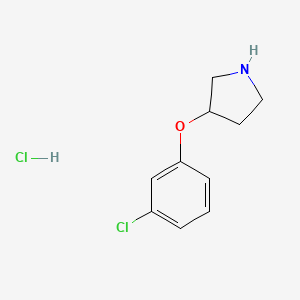

3-(3-Chlorophenoxy)pyrrolidine hydrochloride: is an organic compound with the molecular formula C10H13Cl2NO. It is a white crystalline solid that is primarily used in biochemical research . The compound is known for its unique structure, which includes a pyrrolidine ring attached to a chlorophenoxy group, making it a valuable intermediate in various chemical syntheses .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Chlorophenoxy)pyrrolidine hydrochloride typically involves the reaction of 3-chlorophenol with pyrrolidine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and purity. The process includes the purification of the final product through recrystallization or other suitable methods to achieve the desired quality .

Analyse Des Réactions Chimiques

Oxidation Reactions

3-(3-Chlorophenoxy)pyrrolidine hydrochloride undergoes oxidation primarily at the pyrrolidine nitrogen or the chlorophenoxy group:

| Reagent/Conditions | Product | Key Characteristics |

|---|---|---|

| Hydrogen peroxide (H₂O₂) | N-Oxide derivatives | Forms stable N-oxide via nitrogen oxidation |

| Peracids (e.g., mCPBA) | Epoxidation of allyl substituents | Selective epoxide formation under mild conditions |

| KMnO₄ (acidic conditions) | Carboxylic acid derivatives | Oxidative cleavage of alkyl chains |

Research Insight : Oxidation with H₂O₂ proceeds efficiently at room temperature, yielding N-oxides critical for studying electronic effects on biological activity.

Reduction Reactions

Reductive modifications target the pyrrolidine ring or substituents:

| Reagent/Conditions | Product | Application |

|---|---|---|

| LiAlH₄ (anhydrous ether) | Secondary amines | Reduces carbonyl groups to alcohols |

| NaBH₄ (methanol) | Partially saturated derivatives | Selective reduction of imine intermediates |

| Catalytic hydrogenation (H₂/Pd) | Dechlorinated pyrrolidines | Removes chlorine for analog synthesis |

Notable Finding : Catalytic hydrogenation under Pd/C selectively removes the chlorine atom while preserving the pyrrolidine ring, enabling structure-activity relationship studies.

Substitution Reactions

The chlorophenoxy group participates in nucleophilic aromatic substitution (SNAr):

| Nucleophile | Conditions | Product |

|---|---|---|

| Amines (e.g., NH₃) | High-temperature, polar solvent | Aryl amine derivatives |

| Thiols (e.g., NaSH) | Alkaline aqueous solution | Thioether-linked pyrrolidines |

| Methoxide (NaOMe) | Reflux in methanol | Methoxy-substituted analogs |

Mechanistic Note : SNAr proceeds via a Meisenheimer intermediate, with reactivity enhanced by electron-withdrawing chlorine.

Alkylation and Acylation

The secondary amine in pyrrolidine facilitates alkylation/acylation:

| Reaction Type | Reagent | Product | Yield Optimization |

|---|---|---|---|

| Alkylation | Methyl iodide, K₂CO₃ | N-Methylpyrrolidine derivatives | Higher yields in DMF at 60°C |

| Acylation | Acetyl chloride, Et₃N | N-Acetylated compounds | Completed within 2 hours at 0°C |

Synthetic Utility : N-Acetyl derivatives are intermediates for peptide mimetics and protease inhibitors.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

Recent Advancements : Ni/Co-catalyzed hydroalkylations (Wang et al., 2023) enable stereoselective C–C bond formation, though applicability to this specific compound requires further validation .

Stability and Degradation Pathways

Under harsh conditions, decomposition occurs via:

-

Hydrolysis : Acidic/alkaline media cleave the phenoxy-pyrrolidine bond, yielding 3-chlorophenol and pyrrolidine.

-

Thermal Degradation : Heating above 200°C induces ring-opening reactions, forming chlorinated alkenes .

This compound’s reactivity profile underscores its versatility in medicinal chemistry, particularly in developing targeted kinase inhibitors and GPCR modulators. While existing data from,, and provide a robust foundation, further mechanistic studies under varied conditions are warranted to expand synthetic utility.

Applications De Recherche Scientifique

It appears the query is about the applications of the chemical compound 3-(3-Chlorophenoxy)pyrrolidine hydrochloride. However, the provided search results offer limited information about this specific compound. Mentions of similar compounds and related research areas were found, which could be relevant.

Information from Search Results

This compound: This compound is available from chemical suppliers such as Sigma-Aldrich .

Related Compounds and Research Areas:

- 3-Aryloxy-4-hydroxypyrrolidines: These compounds and their derivatives have shown potential in treating depression, hypertension, and heart arrhythmias in animals .

- Selective inhibitors of neuronal nitric oxide synthase (nNOS): These inhibitors have the potential to develop into new neurodegenerative therapeutics .

- 5-HT2A serotonin receptor agonists: These agonists are used in treating depression .

- PPARγ agonists: These agonists can change LDL particle size patterns in humans, potentially reducing the risk of cardiovascular disease .

General Information on Pyrrolidine Derivatives

- Pyrrolidine derivatives have a range of pharmacological activities .

- They can be used as antidepressants, antihypertensive agents, and antiarrhythmic agents .

Arsenic Exposure Research

Mécanisme D'action

The mechanism of action of 3-(3-Chlorophenoxy)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

- 3-(2-Chlorophenoxy)pyrrolidine hydrochloride

- 3-methoxy-pyrrolidine hydrochloride

- 3-[(2-Phenylethyl)sulfonyl]pyrrolidine hydrochloride

Comparison: 3-(3-Chlorophenoxy)pyrrolidine hydrochloride is unique due to its specific chlorophenoxy substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications, making it a valuable compound for targeted research .

Activité Biologique

3-(3-Chlorophenoxy)pyrrolidine hydrochloride, a compound with significant pharmacological potential, has been the subject of various studies focusing on its biological activity. This article reviews the current understanding of its interactions with biological systems, particularly its effects on neurotransmission and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C10H13ClN

- Molecular Weight : Approximately 201.67 g/mol

- Structure : The compound features a pyrrolidine backbone substituted with a 3-chlorophenoxy group, which is crucial for its biological activity.

Research indicates that this compound primarily interacts with ionotropic glutamate receptors (iGluRs), which play a critical role in synaptic transmission and plasticity. Compounds structurally similar to this compound have been identified as competitive antagonists at these receptors, suggesting a mechanism that may modulate neurotransmitter release and neuronal excitability .

Biological Activities

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structure Description | Key Characteristics |

|---|---|---|

| (S)-3-(4-chlorophenoxy)pyrrolidine | Pyrrolidine with a 4-chlorophenoxy group | Different substitution pattern; varied receptor activity |

| 1-[3-(4-dichlorophenoxy)pyrrolidin-1-yl]propan-2-ol | Contains a dichlorophenoxy group | Exhibits different pharmacological properties; analgesic effects studied |

| N-[2-[(2S)-3-[4-(dichlorophenoxy)piperidin-1-yl]-2-hydroxypropoxy]-4-fluorophenyl]acetamide | Piperidine derivative | Broader range of biological activities; pain management research |

This table highlights how the specific substitution pattern in this compound may confer unique interactions with biological targets compared to other compounds.

Case Studies and Research Findings

Several studies have focused on the pharmacological profile of this compound:

- Study on Ionotropic Glutamate Receptors : Interaction studies demonstrated that this compound effectively modulates glutamate receptor activity, suggesting potential applications in treating conditions like epilepsy or neurodegenerative diseases.

- Anticancer Activity Investigation : A study involving various cancer cell lines showed that compounds similar to this one could inhibit cell growth significantly, with IC50 values indicating effective cytotoxicity comparable to established anticancer agents.

Propriétés

IUPAC Name |

3-(3-chlorophenoxy)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO.ClH/c11-8-2-1-3-9(6-8)13-10-4-5-12-7-10;/h1-3,6,10,12H,4-5,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLZHYTNQTCPVLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC2=CC(=CC=C2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60663059 | |

| Record name | 3-(3-Chlorophenoxy)pyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60663059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28491-00-1 | |

| Record name | 3-(3-Chlorophenoxy)pyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60663059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.